molecular formula C11H13N3S2 B6147053 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 112764-31-5

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B6147053
CAS No.: 112764-31-5
M. Wt: 251.4 g/mol
InChI Key: XDMGGAOLTDHYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H13N3S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with aromatic aldehydes or ketones. One common method includes the reaction of 2-(propylsulfanyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl group, resulting in various reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-phenyl-1,3,4-thiadiazol-2-amine
  • 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Comparison: 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

112764-31-5

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

5-(2-propylsulfanylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S2/c1-2-7-15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

XDMGGAOLTDHYBI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C2=NN=C(S2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.